2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 2415628-30-5
VCID: VC4879061
InChI: InChI=1S/C21H28N4O2/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3
SMILES: CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3
Molecular Formula: C21H28N4O2
Molecular Weight: 368.481

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole

CAS No.: 2415628-30-5

Cat. No.: VC4879061

Molecular Formula: C21H28N4O2

Molecular Weight: 368.481

* For research use only. Not for human or veterinary use.

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole - 2415628-30-5

Specification

CAS No. 2415628-30-5
Molecular Formula C21H28N4O2
Molecular Weight 368.481
IUPAC Name 2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole
Standard InChI InChI=1S/C21H28N4O2/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3
Standard InChI Key RNGNKOOEZQZBMF-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3

Introduction

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound featuring a benzoxazole core linked to a piperidine ring, which is further connected to a piperazine moiety via a butynyl chain. This compound is of interest in various scientific research fields due to its unique structural properties and potential applications.

Synthesis

The synthesis of 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole involves multiple steps:

  • Formation of the Benzoxazole Core: This typically involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

  • Attachment of the Piperidine Ring: The benzoxazole core is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

  • Introduction of the Butynyl Chain: The piperidine intermediate is further reacted with a butynyl halide in the presence of a base to form the butynyl linkage.

  • Addition of the Piperazine Moiety: Finally, the butynyl intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.

Applications

This compound has several potential applications:

  • Medicinal Chemistry: It can serve as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or oncological pathways.

  • Biology: Useful in biochemical assays to study enzyme interactions and receptor binding.

  • Materials Science: May be utilized in synthesizing advanced materials like polymers and nanomaterials due to its structural properties.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties facilitate binding to these targets, while the benzoxazole core modulates the compound's activity.

Comparison with Similar Compounds

CompoundCAS NumberMolecular WeightStructure Features
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole2415628-30-5368.481 g/molBenzoxazole core, piperidine, piperazine, butynyl chain
2-(4-Piperidylmethoxy)benzoxazole1420942-13-7232.28 g/molBenzoxazole core, piperidine, methoxy linkage
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine2415562-27-3397.4 g/molPyrimidine core, piperidine, piperazine, butynyl chain

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